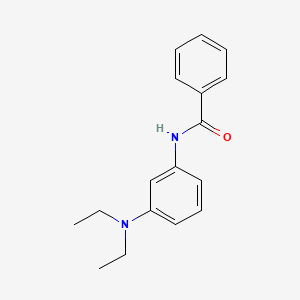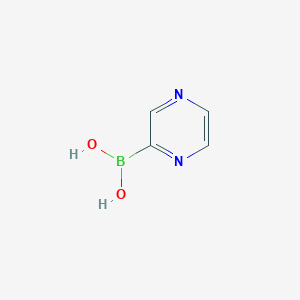
Pyrazin-2-ylboronic acid
Overview
Description
Pyrazin-2-ylboronic acid is a boronic acid derivative characterized by a pyrazine ring with a boronic acid functional group attached to one of the nitrogen atoms. It has a molecular formula of C4H5BN2O2 .
Molecular Structure Analysis
The molecular structure of Pyrazin-2-ylboronic acid is defined by its molecular formula, C4H5BN2O2 . It has a molecular weight of 123.91 .Chemical Reactions Analysis
While specific chemical reactions involving Pyrazin-2-ylboronic acid are not detailed in the search results, boronic acids are known to be involved in Suzuki–Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates in the presence of a base .Physical And Chemical Properties Analysis
Pyrazin-2-ylboronic acid is a white crystalline solid. It is soluble in water, ethanol, and organic solvents such as methanol, acetonitrile, and dimethylsulfoxide. It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis and Characterization
Pyrazin-2-ylboronic acid and its derivatives are pivotal in the field of organic synthesis. Ivachtchenko et al. (2004) describe the synthesis of a wide number of 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids, highlighting their utility as reagents in organic synthesis. These compounds are characterized by their stability and regioselective lithiation of the pyrazole ring, making them valuable for various synthetic applications (Ivachtchenko, Kravchenko, Zheludeva, & Pershin, 2004).
Antimycobacterial Properties
A significant application of pyrazin-2-ylboronic acid derivatives is in antimycobacterial research. Semelková et al. (2017) have developed 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids, more lipophilic derivatives of pyrazinoic acid, showing promising antimycobacterial activity against Mycobacterium tuberculosis (Semelková et al., 2017).
Interaction with Gold Nanoparticles
The interaction of pyrazin-2-ylboronic acid derivatives with gold nanoparticles is another interesting area of research. Toma et al. (2007) explored how 2-Pyrazin-2-ylethanethiol interacts with gold nanoparticles and pentacyanidoferrates, demonstrating its potential in the stabilization of colloidal solutions and the controlled formation of aggregates (Toma, Bonacin, Araki, & Toma, 2007).
Crystal Structure Analysis
The crystal structure of pyrazinic acid and related compounds provides valuable insights into their properties and potential applications. Takusagawa et al. (1974) determined the crystal structure of pyrazinic acid, which helps in understanding its molecular features and potential applications in crystal engineering (Takusagawa, Higuchi, Shimada, Tamura, & Sasada, 1974).
Safety and Hazards
Pyrazin-2-ylboronic acid is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Pyrazin-2-ylboronic acid is a boronic acid derivative that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of Pyrazin-2-ylboronic acid are the carbon atoms in organic compounds that are undergoing cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, Pyrazin-2-ylboronic acid acts as a nucleophile, donating electrons to form new carbon-carbon bonds . The boron atom in Pyrazin-2-ylboronic acid forms a complex with a palladium catalyst, and this complex then reacts with an organic halide to form a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by Pyrazin-2-ylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the creation of complex organic structures .
Pharmacokinetics
It’s important to note that pyrazin-2-ylboronic acid is usually handled and stored under specific conditions to maintain its stability and reactivity .
Result of Action
The result of Pyrazin-2-ylboronic acid’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals and polymers .
Action Environment
The action of Pyrazin-2-ylboronic acid is influenced by several environmental factors. For instance, the reaction typically requires a palladium catalyst and a base . Additionally, the reaction is often performed in an inert atmosphere to prevent oxidation, and the Pyrazin-2-ylboronic acid is usually stored in a freezer under -20°C to maintain its stability .
properties
IUPAC Name |
pyrazin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMQALGFPKMFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CN=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593313 | |
| Record name | Pyrazin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-ylboronic acid | |
CAS RN |
762263-64-9 | |
| Record name | Pyrazin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 762263-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



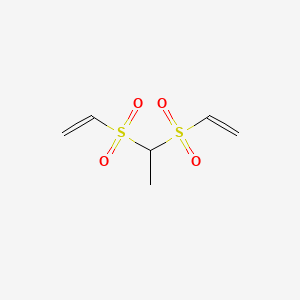
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
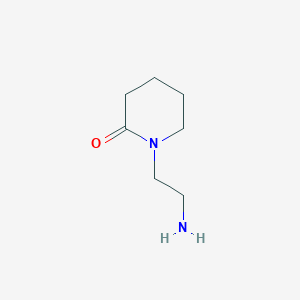
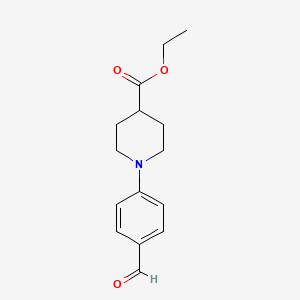
![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)

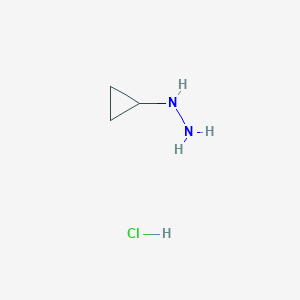
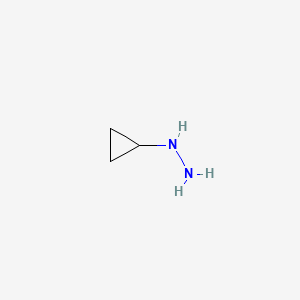
![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)
